2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride
Description
2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride (CAS: 686344-68-3) is a nitrogen-rich spirocyclic compound featuring a unique bicyclic framework with three nitrogen atoms and a ketone group. It is commercially available as an industrial-grade chemical (99% purity) in 25 kg cardboard drums, with applications spanning agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and formulation workflows. Notably, it has been discontinued by some suppliers (e.g., CymitQuimica) but remains available through specialized vendors .
Properties
IUPAC Name |
2,5,7-triazaspiro[3.4]octan-8-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c9-4-5(1-6-2-5)8-3-7-4;/h6,8H,1-3H2,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFLBUBZFJAJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C(=O)NCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703875 | |
| Record name | 2,5,7-Triazaspiro[3.4]octan-8-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686344-68-3 | |
| Record name | 2,5,7-Triazaspiro[3.4]octan-8-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686344-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,7-Triazaspiro[3.4]octan-8-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Based on Annulation of Cyclic Precursors
Source: RSC Publishing (2020) and patent CN113214290A (2021)
Step 1: Starting with a 3-((benzylamino)methyl)oxetane derivative, reacted with chloroacetyl chloride in the presence of a tertiary amine (e.g., triethylamine) in dichloromethane at low temperature (~10°C). This introduces an acyl chloride functionality, yielding an intermediate acyl derivative (compound 2).
Step 2: The acyl derivative undergoes intramolecular cyclization in an inert atmosphere (nitrogen or argon) with a strong base (e.g., sodium hydride or n-butyllithium) in a suitable solvent like tetrahydrofuran (THF), forming a spirocyclic intermediate (compound 3).
Step 3: Reduction of the spirocyclic intermediate with lithium aluminum hydride (LiAlH4) in an inert atmosphere converts the ketone or imine functionalities to amines, producing a precursor (compound 4).
Step 4: Catalytic hydrogenation (e.g., H2, Pd/C) removes protecting groups (e.g., benzyl groups) under mild conditions (20-50°C, 20-100 psi), yielding the target compound, this compound.
- Use of inexpensive, readily available raw materials
- Mild reaction conditions
- High overall yield (~43-55%)
| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Compound 1 | Chloroacetyl chloride, triethylamine | 10°C, 16 hrs | Compound 2 | 70% | Acylation |
| 2 | Compound 2 | NaH or n-BuLi | Inert atmosphere, THF | Compound 3 | 80% | Cyclization |
| 3 | Compound 3 | LiAlH4 | 0°C to RT, 72 hrs | Compound 4 | 85% | Reduction |
| 4 | Compound 4 | H2, Pd/C | 20-50°C, 8-20 hrs | Target compound | 55% | Hydrogenation |
Synthesis via Multi-Component Reactions (MCR)
Source: PMC NCIBI (2020)
Step 1: Ugi multicomponent reaction involving amines, aldehydes, isocyanides, and acids to generate complex intermediates.
Step 2: Cyclization and deprotection steps lead to the formation of the spirocyclic framework.
Step 3: Hydrogenation removes protecting groups, yielding the target hydrochloride salt.
- One-pot synthesis reduces purification steps
- Suitable for large-scale production
Critical Reaction Conditions and Parameters
| Parameter | Range | Significance |
|---|---|---|
| Temperature | 0°C to 50°C | Controls reaction rate and selectivity |
| Solvent | Dichloromethane, THF, or CH2Cl2 | Influences solubility and reaction pathway |
| Molar Ratios | 1:1 to 1:5 (reactant:reducing agent) | Ensures complete conversion |
| Hydrogen Pressure | 20-100 psi | Facilitates hydrogenation |
| Reaction Time | 8-20 hours | Ensures complete reaction |
Notes on Optimization and Scale-Up
Raw Material Availability: The key precursor, 3-((benzylamino)methyl)oxetane-3-ol, can be synthesized on a large scale, making the process economically feasible.
Reaction Control: Use of inert atmospheres during cyclization and reduction steps prevents side reactions.
Purification: Minimal chromatographic purification is required, mainly after initial steps, with final products obtained via crystallization or filtration.
Salt Formation: Final treatment with hydrochloric acid yields the hydrochloride salt, which enhances stability and solubility.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits
Mechanism of Action
The mechanism of action of 2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with 2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride but differ in heteroatom composition, functional groups, or ring systems:
Key Observations:
- Heteroatom Composition: The target compound’s three nitrogen atoms distinguish it from analogues like 5-Oxa-2,7-diazaspiro[3.4]octan-6-one, which replaces one nitrogen with oxygen.
- Ring Size and Substituents: 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride features a larger spiro system (4.5 ring fusion vs.
- Functional Groups : RS102221, a triazaspiro derivative with dual ketones and a fluoronaphthyl group, demonstrates the impact of extended substituents on biological activity, as seen in its role as a 5-HT₂C receptor antagonist .
Physicochemical and Functional Comparisons
- Solubility : The hydrochloride salt form of the target compound ensures superior aqueous solubility compared to neutral spiro analogues like 5-Oxa-2,7-diazaspiro[3.4]octan-6-one .
- Stability : Discontinuation by CymitQuimica may reflect challenges in synthesis or storage, whereas its industrial-grade availability suggests scalability for bulk applications.
Research and Industrial Implications
- Agrochemicals : The nitrogen-rich spiro structure may enhance interactions with biological targets in pesticides, akin to other spirocyclic amines used in crop protection .
- Pharmaceutical Development : Structural parallels to RS102221 suggest utility in central nervous system (CNS) drug discovery, particularly for serotonin receptor modulators .
Biological Activity
2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride is a heterocyclic compound notable for its unique spirocyclic structure, comprising three nitrogen atoms integrated into its framework. Its molecular formula is C₅H₈ClN₃O₂, with a molecular weight of 177.59 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound appears to be linked to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors within cells, potentially leading to therapeutic effects against diseases such as cancer and infections caused by bacteria or parasites.
Target Pathways
- Epidermal Growth Factor Receptor (EGFR) : The compound is thought to interact with EGFR, inhibiting its activity and affecting downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which are critical for cell proliferation and survival .
Biological Assays and Findings
Research has focused on understanding the compound's effects through various biological assays. Below are some key findings from recent studies:
Case Studies
- Cancer Treatment : In a study evaluating the efficacy of this compound against various cancer types, researchers found that the compound exhibited significant cytotoxicity in breast and lung cancer cell lines. The mechanism was attributed to the inhibition of EGFR signaling pathways.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect on bacterial growth, suggesting potential as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Initial studies suggest it is soluble in water and may exhibit favorable absorption characteristics when administered in vivo.
Dosage Effects
Dosage-dependent studies have shown that lower concentrations effectively inhibit target pathways without significant toxicity, while higher doses may lead to adverse effects such as cytotoxicity in non-target cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2,5,7-triazaspiro[3.4]octan-8-one hydrochloride, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nitro-aldol reactions or spirocyclization of heterocyclic precursors. For example, intermediates like 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1334146-82-5) may require characterization using LC-MS, H/C NMR, and IR spectroscopy to confirm spirocyclic geometry and protonation states. Monitoring reaction progress via TLC (e.g., chloroform:methanol = 10:1) and purification via silica gel chromatography ensures purity .
Q. How can impurities or stereoisomers of this spirocyclic compound be resolved during synthesis?
- Methodology : Use chiral HPLC columns (e.g., Chiralpak AD-H) with polar mobile phases (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) to separate enantiomers. Impurity profiling should follow pharmacopeial guidelines (e.g., EP/USP), referencing structurally related impurities like Ofloxacin N-Oxide Hydrochloride (CAS n/a), which require mass spectrometry for identification .
Q. What analytical techniques are critical for confirming the hydrochloride salt form?
- Methodology : Conduct elemental analysis (Cl content via ion chromatography), X-ray diffraction (XRPD) to confirm crystalline structure, and thermogravimetric analysis (TGA) to assess hygroscopicity. Comparative FT-IR with freebase analogs can validate protonation at the tertiary nitrogen .
Advanced Research Questions
Q. What role does the spirocyclic scaffold play in modulating 5-HT2C receptor antagonism?
- Methodology : Compare binding affinities (pKi) of 2,5,7-triazaspiro[3.4]octan-8-one derivatives using radioligand displacement assays. For example, RS 102221 hydrochloride (CAS 187397-18-8), a structurally similar 5-HT2C antagonist, shows >100-fold selectivity over 5-HT2A/2B receptors. Molecular docking studies (e.g., AutoDock Vina) can identify key interactions with transmembrane helices .
Q. How do substituents on the spirocyclic core influence metabolic stability in vivo?
- Methodology : Introduce methyl or fluorine groups at the 5-position (e.g., 5-methyl analog, CAS 742694-76-4) and evaluate metabolic half-life in liver microsomes. LC-MS/MS analysis of plasma samples from rodent PK studies can quantify major metabolites, such as hydroxylated or N-oxide derivatives .
Q. What strategies mitigate instability of the 8-keto group under physiological conditions?
- Methodology : Stabilize the ketone via prodrug approaches (e.g., oxime or ketal formation) or formulate the compound in buffered hydrogels (pH 6.8–7.4), as demonstrated for metformin hydrochloride in burn treatments. Accelerated stability studies (40°C/75% RH) coupled with UPLC-UV monitoring can assess degradation pathways .
Q. How does the compound interact with off-target receptors (e.g., adrenergic or muscarinic)?
- Methodology : Perform broad-panel receptor screening (e.g., CEREP Selectivity Profile) at 10 µM. For RS 102221, selectivity over α/β-adrenergic and muscarinic receptors was confirmed via competitive binding assays. Functional assays (e.g., cAMP accumulation) validate antagonist/inverse agonist activity .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to optimize reproducibility?
- Resolution : Variations in yields (e.g., 53% vs. 67% in spirocyclic tosylhydrazone syntheses) may arise from deuterium isotope effects or solvent purity. Standardize reaction conditions (e.g., anhydrous ethanol, controlled HCl catalysis) and characterize intermediates rigorously. Replicate procedures from peer-reviewed syntheses (e.g., Somanathan et al., 1994) .
Q. Conflicting receptor selectivity How to validate target specificity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
